molecular formula C11H10O3S B2848224 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid CAS No. 166270-89-9

3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid

Cat. No.: B2848224
CAS No.: 166270-89-9
M. Wt: 222.26
InChI Key: XIERJPKZYNUSIU-UHFFFAOYSA-N
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Description

3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid is a chemical compound with the molecular formula C11H10O3S. It is a derivative of oxathiine, featuring a phenyl group attached to the 3-position of the oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of phenyl-substituted thiophenes with suitable carboxylic acid derivatives. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid exerts its effects depends on its specific application. For example, as a ligand, it may bind to specific molecular targets, such as receptors or enzymes, and modulate their activity. The exact molecular pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid

  • 1,4-Oxathiine-2-carboxylic acid, 5,6-dihydro-3-phenyl-

Uniqueness: 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid is unique due to its specific structural features, such as the phenyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to similar compounds.

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Properties

IUPAC Name

5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c12-11(13)9-10(15-7-6-14-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIERJPKZYNUSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C(O1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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